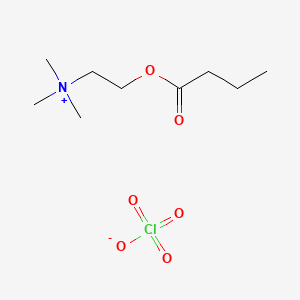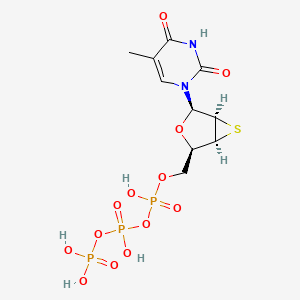
3,5-二溴-4-羟基苯甲酰胺
描述
3,5-Dibromo-4-hydroxybenzamide is an organic compound with the molecular formula C7H5Br2NO2. It belongs to the class of benzamides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring
科学研究应用
3,5-Dibromo-4-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
作用机制
- The primary target of 3,5-Dibromo-4-hydroxybenzamide (DBHB) is not explicitly specified in available literature . However, it belongs to the class of organic compounds known as benzanilides . These compounds contain an anilide group in which the carboxamide group is substituted with a benzene ring. The general structure of benzanilides is RNC(=O)R’, where R and R’ represent benzene rings .
- Two reported pathways for DBHB catabolism are:
Target of Action
Biochemical Pathways
Action Environment
生化分析
Biochemical Properties
3,5-Dibromo-4-hydroxybenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with thyroid hormone-binding proteins, potentially transporting thyroxine from the bloodstream to the brain . Additionally, it may interact with other biomolecules, influencing their activity and stability. The nature of these interactions often involves binding to specific sites on the proteins, altering their conformation and function.
Cellular Effects
The effects of 3,5-Dibromo-4-hydroxybenzamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit electron transport at or near photosystem II and the oxygen evolution pathway in chloroplasts, thereby interfering with energy transfer and ATP generation . This inhibition can lead to altered cellular metabolism and reduced energy availability, impacting overall cell function.
Molecular Mechanism
At the molecular level, 3,5-Dibromo-4-hydroxybenzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites, preventing substrate access. This compound has been shown to inhibit photoreduction and photophosphorylation reactions in chloroplasts, affecting the electron transport chain and ATP synthesis . These interactions result in changes in gene expression and cellular responses to environmental stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dibromo-4-hydroxybenzamide can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it can be moderately mobile in the environment and has moderate acute ecotoxicity . Over time, its degradation products may exert different effects on cells, potentially leading to altered cellular responses and functions.
Dosage Effects in Animal Models
The effects of 3,5-Dibromo-4-hydroxybenzamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and cellular metabolism. At higher doses, it can cause toxic or adverse effects, including endocrine disruption and negative reproductive or developmental outcomes . Understanding the dosage-dependent effects is crucial for its safe application in research and potential therapeutic uses.
Metabolic Pathways
3,5-Dibromo-4-hydroxybenzamide is involved in various metabolic pathways, including the nitrile hydratase–amidase pathway in rhodococci . This pathway transforms nitriles into amides, which can then be further metabolized into carboxylic acids. The compound’s interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3,5-Dibromo-4-hydroxybenzamide is transported and distributed through interactions with specific transporters and binding proteins. For example, it may bind to thyroid hormone-binding proteins, facilitating its transport to target tissues . The compound’s localization and accumulation within cells can affect its activity and function, influencing cellular responses to environmental changes.
Subcellular Localization
The subcellular localization of 3,5-Dibromo-4-hydroxybenzamide is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its presence in chloroplasts can inhibit photophosphorylation and electron transport, impacting energy production and cellular metabolism
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dibromo-4-hydroxybenzamide can be synthesized through several methods. One common approach involves the bromination of 4-hydroxybenzamide using bromine in the presence of a suitable solvent. The reaction typically occurs at low temperatures to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
In industrial settings, the production of 3,5-dibromo-4-hydroxybenzamide often involves continuous pipeline reactions. This method uses p-cresol and bromine as raw materials, with the reaction carried out in a solvent-free environment. The process involves precise control of material ratios and temperature stages to achieve high yields and purity .
化学反应分析
Types of Reactions
3,5-Dibromo-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dibromo groups to less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzamides .
相似化合物的比较
3,5-Dibromo-4-hydroxybenzamide can be compared with other similar compounds such as:
3,5-Dichloro-4-hydroxybenzamide: Similar structure but with chlorine atoms instead of bromine.
3,5-Diiodo-4-hydroxybenzamide: Contains iodine atoms, leading to different chemical properties.
2,6-Dichlorobenzamide: Another benzamide derivative with different substitution patterns.
属性
IUPAC Name |
3,5-dibromo-4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLXTZOZEHWWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184451 | |
| Record name | Benzamide, 3,5-dibromo-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3037-56-7 | |
| Record name | 3,5-Dibromo-4-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3037-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3,5-dibromo-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003037567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 3,5-dibromo-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,5-Dibromo-4-hydroxybenzamide formed in the environment?
A: 3,5-Dibromo-4-hydroxybenzamide is a primary degradation product of the herbicide bromoxynil in soil. Studies show that microbial activity plays a significant role in this degradation process. [, ] For example, researchers identified 3,5-dibromo-4-hydroxybenzamide alongside 3,5-dibromo-4-hydroxybenzoic acid in Regina heavy clay treated with bromoxynil. The degradation was significantly faster in non-sterile soil, highlighting the role of microorganisms. []
Q2: Are there microorganisms capable of utilizing bromoxynil as a nitrogen source and what is their mechanism?
A: Yes, certain bacterial species can utilize bromoxynil as a nitrogen source. A strain of Klebsiella pneumoniae subsp. ozaenae, isolated from soil, demonstrated complete conversion of bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, utilizing the released ammonia as its sole nitrogen source. [] This conversion is facilitated by a highly specific nitrilase enzyme (EC 3.5.5.1) present in Klebsiella pneumoniae subsp. ozaenae, which directly converts bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid without the formation of 3,5-dibromo-4-hydroxybenzamide. []
Q3: What happens to bromoxynil in a wastewater treatment plant?
A: Research using radiolabeled bromoxynil (with ⁸²Br) in a lab-scale activated sludge plant revealed several degradation pathways. While only 5% of the bromoxynil was degraded after pre-adapting the activated sludge, the identified degradation products included 3,5-dibromo-4-hydroxybenzamide and 3,5-dibromo-4-hydroxybenzoic acid. [] Additionally, approximately 1.9% of the ⁸²Br was released as bromide ions (Br−) through debromination. Notably, the activated sludge exhibited significant adsorption of bromoxynil, reaching approximately 130% of the initial concentration in the solution. []
Q4: Are there analytical methods to detect bromoxynil and its degradation products in environmental samples?
A: Yes, researchers have developed spectrophotometric methods to detect bromoxynil in soil samples, such as Regina heavy clay. [] Furthermore, paper and thin-layer chromatography techniques have been successfully employed to isolate and identify bromoxynil's degradation products, including 3,5-dibromo-4-hydroxybenzamide and 3,5-dibromo-4-hydroxybenzoic acid, from soil. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[[5-(Carbamothioylhydrazinylidene)-3,3-dimethylcyclohexylidene]amino]thiourea](/img/structure/B1230738.png)






